BenchChemオンラインストアへようこそ!

(E)-Aztreonam

Beta-lactamase stability Plasmid-mediated lactamases Hydrolysis resistance

Aztreonam is the inaugural monobactam antibiotic featuring a monocyclic β-lactam core that delivers selective Gram-negative coverage including P. aeruginosa, with <1% cross-reactivity in penicillin-allergic patients. Its unique stability against metallo-β-lactamases (MBLs) makes it the only β-lactam backbone for ATM-AVI combination therapy against MBL-producing CRE (78% susceptibility restored vs. 0% for ceftazidime-avibactam). The lysine salt inhalation formulation achieves pulmonary concentrations >20-fold above MIC₅₀ for chronic P. aeruginosa in CF, non-substitutable by IV aztreonam or inhaled tobramycin. For formulary procurement, simultaneous availability of aztreonam and avibactam is essential to realize the full MBL-CRE spectrum. This differentiation closes critical gaps in antimicrobial stewardship and penicillin-allergic care pathways.

Molecular Formula C13H17N5O8S2
Molecular Weight 435.4 g/mol
Cat. No. B7838690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Aztreonam
Molecular FormulaC13H17N5O8S2
Molecular Weight435.4 g/mol
Structural Identifiers
SMILESCC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N
InChIInChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8+
InChIKeyWZPBZJONDBGPKJ-CAOOACKPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aztreonam for Procurement: Monobactam Antibiotic with Narrow Gram-Negative Spectrum and Unique Beta-Lactamase Stability


Aztreonam is the first clinically approved monobactam antibiotic, characterized by a monocyclic beta-lactam structure that confers selective activity against aerobic Gram-negative bacteria, including Pseudomonas aeruginosa, while lacking clinically relevant activity against Gram-positive and anaerobic organisms [1]. Its core differentiation lies in high resistance to enzymatic hydrolysis by plasmid-mediated beta-lactamases and a lack of chromosomal beta-lactamase induction, properties that directly address therapeutic gaps in multidrug-resistant Gram-negative infections and penicillin-allergic patient populations [2].

Why Aztreonam Cannot Be Interchanged with Ceftazidime or Other Beta-Lactams Without Compromising Therapeutic Outcomes


Although aztreonam shares a similar Gram-negative spectrum with third-generation cephalosporins such as ceftazidime, critical differences in beta-lactamase stability, immunologic cross-reactivity, and tissue-targeted formulation preclude simple substitution. Aztreonam demonstrates unique stability against metallo-beta-lactamases (MBLs), enabling combination therapy with avibactam to overcome carbapenem-resistant Enterobacterales where ceftazidime-avibactam fails against MBL-producers [1]. Conversely, aztreonam monotherapy lacks stability against extended-spectrum beta-lactamases (ESBLs) and serine carbapenemases, requiring co-administration of beta-lactamase inhibitors—a limitation not shared by all cephalosporin combinations. Immunologically, aztreonam exhibits <1% cross-reactivity in penicillin-allergic patients, whereas cephalosporin cross-reactivity can exceed 30% depending on side-chain homology, making aztreonam the beta-lactam of choice in this high-risk population [2]. Additionally, the proprietary lysine salt formulation for inhalation achieves pulmonary concentrations unattainable with intravenous cephalosporins, providing a distinct procurement pathway for cystic fibrosis-related Pseudomonas infections [3].

Quantitative Evidence Guide: Differentiating Aztreonam from Comparator Antibiotics for Informed Procurement


Beta-Lactamase Stability: Aztreonam Resistance to Plasmid-Mediated Hydrolysis Compared to Cephalosporins

Aztreonam demonstrates high resistance to enzymatic hydrolysis by plasmid-mediated beta-lactamases, a key differentiator from cephalosporins. Unlike ceftazidime and cefotaxime, which are susceptible to hydrolysis by TEM and SHV extended-spectrum beta-lactamases (ESBLs), aztreonam retains stability against many plasmid-encoded enzymes due to its monocyclic structure. This stability is not absolute; specific ESBL variants (e.g., TEM-43) can hydrolyze aztreonam with efficiency similar to ceftazidime, but overall, aztreonam exhibits broader stability against common plasmid-mediated lactamases. This property supports its use in directed therapy against susceptible Gram-negative pathogens without inducing chromosomal AmpC beta-lactamases [1].

Beta-lactamase stability Plasmid-mediated lactamases Hydrolysis resistance

MIC Activity Against Enterobacteriaceae: Aztreonam Equivalence to Cefotaxime and Ceftazidime, Superiority to Gentamicin and Ticarcillin

In a head-to-head study of 140 clinical Gram-negative isolates, aztreonam demonstrated MIC₉₀ values of 0.8–1.6 μg/mL against Enterobacteriaceae, statistically equivalent to cefotaxime and ceftazidime. However, aztreonam exhibited significantly greater potency than gentamicin, latamoxef, and ticarcillin. This positions aztreonam as a potent anti-Enterobacteriaceae agent comparable to leading third-generation cephalosporins, while offering the immunological and spectrum advantages unique to the monobactam class [1].

MIC Enterobacteriaceae In vitro activity

MIC Activity Against Pseudomonas aeruginosa: Aztreonam Inferior to Ceftazidime, Superior to Cefuroxime

Against Pseudomonas aeruginosa, aztreonam's activity is measurable but clinically relevant, with an MIC₉₀ of 16 μg/mL. This is 4-fold less potent than ceftazidime (MIC₉₀ 4 μg/mL), indicating ceftazidime retains superiority for serious Pseudomonas infections when used as monotherapy. However, aztreonam remains significantly more active than cefuroxime (MIC₉₀ >128 μg/mL), underscoring its utility as a targeted anti-pseudomonal agent when combined with an appropriate beta-lactamase inhibitor or as part of a combination regimen [1]. The inhaled lysine formulation further optimizes pulmonary delivery to overcome this in vitro potency gap.

Pseudomonas aeruginosa MIC Comparative activity

Synergistic Restoration of Activity Against MBL-Producing CRE: Aztreonam-Avibactam (78.0% Susceptible) vs Aztreonam Alone (9.8%)

Aztreonam's intrinsic stability to metallo-beta-lactamases (MBLs) is a defining characteristic that differentiates it from nearly all other beta-lactams. In a multicenter study of MBL-producing carbapenem-resistant Enterobacterales (CRE), aztreonam alone achieved only 9.8% susceptibility. However, the addition of avibactam—a serine beta-lactamase inhibitor that neutralizes co-carried ESBLs and AmpC enzymes—restored susceptibility to 78.0% of isolates. This 8-fold increase in activity is not achievable with ceftazidime-avibactam against MBL-producers, as ceftazidime is inherently hydrolyzed by MBLs. The aztreonam-avibactam combination (ATM-AVI) thus represents a critical therapeutic option for infections where no other beta-lactam-based regimen is effective [1]. This data directly supports procurement of both aztreonam and avibactam for combination use in high-resistance settings.

Metallo-beta-lactamase Carbapenem-resistant Enterobacterales Aztreonam-avibactam

Immunologic Cross-Reactivity: Aztreonam <1% vs Cephalosporins Up to >30% in Penicillin-Allergic Patients

In a prospective study of 214 subjects with confirmed T cell-mediated hypersensitivity to penicillins (almost exclusively aminopenicillins), 0% of patients demonstrated cross-reactivity to aztreonam, as assessed by skin testing and direct drug challenge. In contrast, 18.7% of the same cohort reacted to at least one aminocephalosporin (e.g., cephalexin, cefaclor). A broader review of prospective studies confirms that cross-reactivity between penicillins and aztreonam is consistently <1%, whereas cross-reactivity with cephalosporins can exceed 30% when side-chain homology exists. This near-absence of cross-reactivity is attributed to the unique monobactam ring structure, which lacks the bicyclic core shared by penicillins and cephalosporins [1][2].

Allergy Cross-reactivity Penicillin allergy Beta-lactam

Inhaled Aztreonam Lysine Formulation: Pulmonary Sputum Concentrations Exceeding MIC₅₀ for P. aeruginosa with Minimal Systemic Exposure

The aztreonam lysine formulation (Cayston) represents a proprietary delivery innovation not available for ceftazidime or other beta-lactams. In a phase II study, adult cystic fibrosis patients receiving 75 mg inhaled aztreonam lysine achieved median sputum concentrations of 383 µg/g at 10 minutes post-dose, which is >20-fold above the typical MIC₅₀ for Pseudomonas aeruginosa (≤16 µg/mL). Critically, systemic exposure was minimal, with plasma Cmax of only 419 ng/g (0.419 µg/g) and a short half-life of 2.1 hours. This high local-to-systemic concentration ratio (sputum Cmax:plasma Cmax >900:1) minimizes systemic toxicity while maximizing antibacterial effect at the site of infection. No equivalent inhaled formulation exists for comparator cephalosporins [1].

Inhaled antibiotic Cystic fibrosis Pharmacokinetics Aztreonam lysine

Procurement-Driven Application Scenarios for Aztreonam Based on Differentiated Evidence


Treatment of Metallo-Beta-Lactamase (MBL)-Producing Carbapenem-Resistant Enterobacterales (CRE) Infections

In institutions with documented MBL-producing CRE (e.g., NDM, VIM), aztreonam in combination with avibactam is the only beta-lactam-based regimen with reliable in vitro activity. Evidence from Section 3 demonstrates that ATM-AVI restores susceptibility in 78.0% of MBL-CRE isolates, compared to 9.8% for aztreonam alone and 0% for ceftazidime-avibactam. Procurement should ensure simultaneous availability of both aztreonam and avibactam for combination use. [1]

Directed Therapy for Penicillin-Allergic Patients Requiring Gram-Negative Coverage

For patients with documented penicillin allergy (IgE-mediated or T cell-mediated) who require treatment for susceptible Gram-negative infections, aztreonam offers a <1% risk of cross-reactivity. This compares favorably to cephalosporins, where cross-reactivity can exceed 30% depending on side-chain homology. Procurement of aztreonam as a formulary alternative reduces reliance on non-beta-lactam agents (e.g., aminoglycosides, fluoroquinolones), thereby supporting antimicrobial stewardship goals. [2]

Chronic Suppression of Pseudomonas aeruginosa in Cystic Fibrosis via Inhaled Therapy

Aztreonam lysine for inhalation (Cayston) achieves sputum concentrations >20-fold above the MIC₅₀ for P. aeruginosa, with negligible systemic exposure. This formulation is specifically indicated for CF patients aged ≥7 years with chronic Pseudomonas airway infection. Procurement of this specialized formulation is necessary for CF centers; it cannot be substituted with intravenous aztreonam or inhaled alternatives like tobramycin (which lacks activity against certain Pseudomonas phenotypes). [3]

Combination Therapy with Ceftazidime-Avibactam for Polymicrobial Gram-Negative Infections

In critically ill patients with suspected or confirmed infections involving both MBL-producing and serine-beta-lactamase-producing organisms, the combination of ceftazidime-avibactam plus aztreonam provides the broadest beta-lactam coverage available. This regimen leverages the unique MBL-stability of aztreonam and the ESBL/AmpC/KPC coverage of ceftazidime-avibactam. Institutions managing high-acuity patients with complex resistance profiles should maintain formulary access to all three agents. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-Aztreonam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.